(3-Methoxyoxan-3-yl)methanamine;hydrochloride
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Overview
Description
. It is a derivative of oxane, featuring a methoxy group and a methanamine group attached to the oxane ring. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyoxan-3-yl)methanamine;hydrochloride can be achieved through several synthetic routes. One common method involves the O-alkylation of hydroxylamine derivatives. For example, O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime can yield the desired product . The reaction conditions typically involve the use of methylating agents and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or recrystallization, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyoxan-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted oxane derivatives .
Scientific Research Applications
(3-Methoxyoxan-3-yl)methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of (3-Methoxyoxan-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and potentially leading to increased DNA strand breaks and apoptosis . This mechanism is of particular interest in the context of enhancing the efficacy of certain chemotherapeutic agents.
Comparison with Similar Compounds
Similar Compounds
(3-Methyloxetan-3-yl)methanamine hydrochloride: This compound has a similar structure but features an oxetane ring instead of an oxane ring.
(3S)-oxolan-3-ylmethanamine hydrochloride: Another similar compound with an oxolan ring structure.
Uniqueness
(3-Methoxyoxan-3-yl)methanamine;hydrochloride is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-methoxyoxan-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-7(5-8)3-2-4-10-6-7;/h2-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJNOPVPEJUNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCOC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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